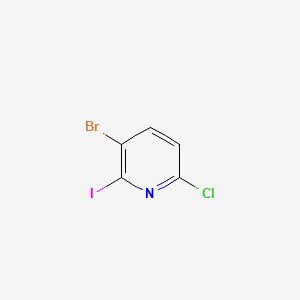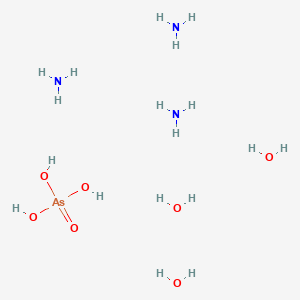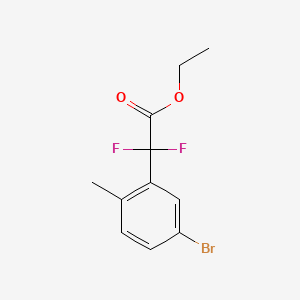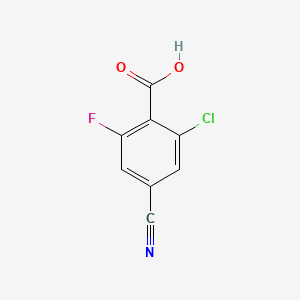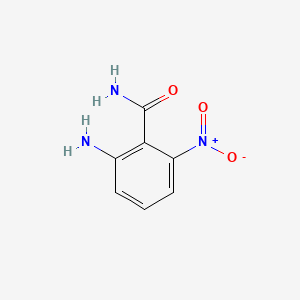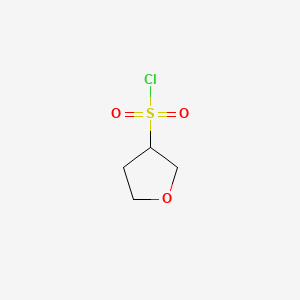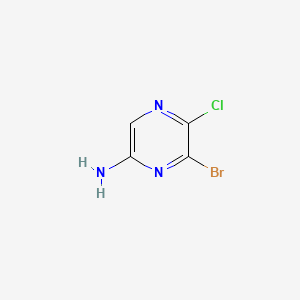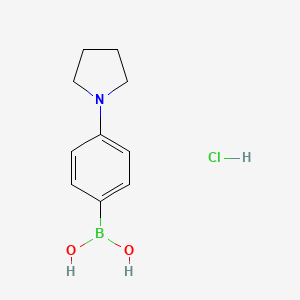
(4-ピロリジン-1-イル)フェニルボロン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride is a boronic acid derivative with the molecular formula C10H15BClNO2. It is a light-red to brown solid that is primarily used in organic synthesis and medicinal chemistry . This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
科学的研究の応用
Chemistry
In chemistry, (4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules . It is also employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of biologically active molecules, including potential drug candidates . Its ability to form stable carbon-carbon bonds makes it valuable in the development of new pharmaceuticals and therapeutic agents .
Industry
In the industrial sector, (4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride is used in the production of advanced materials, such as polymers and electronic components . Its role in the synthesis of complex organic molecules also makes it important in the manufacture of fine chemicals and specialty products .
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or triflates in the presence of a base and a palladium catalyst to form carbon-carbon bonds .
Biochemical Pathways
Boronic acids are often used in the synthesis of biologically active compounds, suggesting they may influence a variety of biochemical pathways .
Pharmacokinetics
The compound is a light-red to brown solid and has a density of 1.2±0.1 g/cm3 . It has a boiling point of 390.0±44.0 °C at 760 mmHg . These properties may influence its bioavailability.
Result of Action
As a boronic acid, it may be involved in the formation of reversible covalent bonds with biomolecules, potentially influencing their function .
Action Environment
The action of (4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride can be influenced by environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability, efficacy, and action may be affected by temperature and atmospheric conditions.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere . The final product is then converted to its hydrochloride salt form for stability and ease of handling .
Industrial Production Methods
Industrial production of (4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
(4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds . This reaction is facilitated by palladium catalysts and bases such as potassium carbonate or sodium hydroxide in an aqueous or organic solvent .
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), water, ethanol
Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from room temperature to 100°C
Major Products
The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
類似化合物との比較
Similar Compounds
4-Pyridinylboronic acid: Used in similar cross-coupling reactions but has a different electronic structure due to the presence of a pyridine ring.
1H-Pyrazole-4-boronic acid: Another boronic acid derivative used in cross-coupling reactions, with a pyrazole ring instead of a pyrrolidine ring.
Uniqueness
(4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride is unique due to its pyrrolidine ring, which imparts specific electronic and steric properties that influence its reactivity and selectivity in cross-coupling reactions . This makes it a valuable reagent in the synthesis of complex organic molecules and the development of new synthetic methodologies .
特性
IUPAC Name |
(4-pyrrolidin-1-ylphenyl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2.ClH/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12;/h3-6,13-14H,1-2,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKIWLOZIOTTEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCCC2)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)
![5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577494.png)
![(2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B577498.png)

